molecular formula C17H21F3N2O5 B14791626 (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate

(S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate

Cat. No.: B14791626
M. Wt: 390.4 g/mol
InChI Key: QIIYNVMAHMMFJL-UHFFFAOYSA-N
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Description

(S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a trifluoroacetate moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Amidation: The carboxylic acid group is converted to an amide using reagents like carbodiimides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrrolidine ring.

    Reduction: Reduction reactions can target the amide or ester functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate
  • (S)-Methyl 3-phenyl-2-(®-pyrrolidine-2-carboxamido)Propanoate
  • ®-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate

Uniqueness

The presence of the trifluoroacetate moiety in (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H21F3N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H20N2O3.C2HF3O2/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12;3-2(4,5)1(6)7/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18);(H,6,7)

InChI Key

QIIYNVMAHMMFJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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